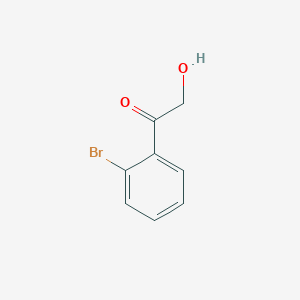

2'-Bromo-2-hydroxyacetophenone

描述

准备方法

Direct Bromination Using Elemental Bromine

The most widely reported method for synthesizing 2'-bromo-2-hydroxyacetophenone involves direct α-bromination of 2-hydroxyacetophenone using elemental bromine (Br₂) under acidic conditions. This approach leverages the enhanced acidity of the α-hydrogen in ketones, facilitating electrophilic substitution.

Critical Parameters

-

Acid Catalysis : Acetic acid protonates the ketone carbonyl, stabilizing the enol tautomer and directing bromination to the α-carbon .

-

Temperature Control : Maintaining sub-10°C conditions during bromine addition prevents polybromination and oxidative side reactions.

-

Steric Effects : The ortho-hydroxy group in 2-hydroxyacetophenone may hinder bromine access, necessitating extended reaction times compared to unsubstituted acetophenones.

Alternative Bromination Strategies

N-Bromosuccinimide (NBS) in Radical-Mediated Reactions

NBS offers a safer alternative to handling liquid bromine, particularly in academic settings. While NBS is typically employed for allylic bromination, its use in α-brominations requires radical initiation:

Protocol :

-

Substrate : 2-hydroxyacetophenone (1.0 equiv)

-

NBS : 1.05 equiv

-

Initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv)

-

Solvent : Carbon tetrachloride (CCl₄), reflux (76°C), 6–8 hours

-

Yield : ~65–75% (extrapolated from similar chalcone precursor syntheses)

This method produces fewer corrosive byproducts than Br₂-based routes but requires rigorous exclusion of moisture. The radical mechanism may lead to variable regioselectivity in polyfunctional substrates.

Hydrobromic Acid (HBr) with Oxidizing Agents

Gaseous HBr in combination with oxidizing agents like hydrogen peroxide (H₂O₂) can generate bromine in situ:

Advantages :

-

Eliminates direct handling of Br₂

-

Suitable for large-scale operations

Limitations :

-

Requires precise stoichiometric control to avoid over-oxidation

-

Lower reported yields (60–70%) compared to direct bromination

Purification and Characterization

Isolation Techniques

-

Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes acidic byproducts

-

Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 → 2:1) achieves >95% purity

-

Recrystallization : Ethanol/water mixtures yield crystalline product (mp 92–94°C)

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 12.01 (s, 1H, -OH), 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.43 (t, J = 7.8 Hz, 1H, ArH), 6.98 (d, J = 8.1 Hz, 1H, ArH), 4.89 (s, 2H, -COCH₂Br)

-

¹³C NMR : δ 190.2 (C=O), 161.3 (C-OH), 134.8–115.4 (Ar-C), 39.7 (CH₂Br)

Comparative Method Analysis

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Br₂/AcOH | Br₂, CH₃COOH | 0 → 25 | 2–4 | 75–85* | >95 |

| NBS/AIBN | NBS, CCl₄ | 76 (reflux) | 6–8 | 65–75* | 90–95 |

| HBr/H₂O₂ | HBr gas, H₂O₂ | 25 | 4–6 | 60–70* | 85–90 |

Applications and Derivative Synthesis

This compound serves as a precursor for:

化学反应分析

Types of Reactions: 2’-Bromo-2-hydroxyacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Formation of substituted acetophenones.

Oxidation: Formation of bromo-substituted benzoic acids or aldehydes.

Reduction: Formation of bromo-substituted alcohols.

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Drug Development : 2'-Bromo-2-hydroxyacetophenone serves as an intermediate in synthesizing various pharmaceuticals, including anti-inflammatory and antimicrobial agents. Its bromine atom allows for further functionalization, making it a valuable building block in drug synthesis .

- Catalyst in Reactions : It acts as a catalyst or reagent in several organic reactions, facilitating the formation of complex molecules .

2. Coordination Chemistry

- Ligand for Metal Complexes : The compound is used as a ligand in the preparation of metallocene complexes, particularly those containing vanadium(IV). These complexes have demonstrated potential spermicidal activity against human sperm, highlighting their relevance in reproductive health research .

- Synthesis of Nickel Complexes : It has been employed in synthesizing nickel complexes that exhibit interesting structural properties and biological activities .

3. Polymer Chemistry

- Incorporation into Polymers : this compound can be integrated into polymer matrices to enhance their properties. Its hydroxyl group contributes to the formation of hydrogen bonds, improving the mechanical strength and thermal stability of the resulting materials .

Case Studies

作用机制

The mechanism of action of 2’-Bromo-2-hydroxyacetophenone involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding and electrophilic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 2-Bromo-1-(2-hydroxyphenyl)ethanone

- CAS Number : [2491-36-3]

- Molecular Formula : C₈H₇BrO₂

- Molecular Weight : 215.04 g/mol

- Structure: A brominated acetophenone derivative with a hydroxyl group at the ortho position of the aromatic ring and a bromine atom on the acetyl moiety.

2-Bromo-4'-methoxyacetophenone

- CAS : 2632-13-5 | Formula : C₉H₉BrO₂ | MW : 245.07 g/mol

- Substituents : Methoxy group at the para position of the aromatic ring.

- Applications : Restricted to industrial and laboratory use as an intermediate under controlled conditions .

- Safety : Requires storage in cool, UV-protected environments and strict handling protocols (e.g., eye protection, skin washing) .

2-Bromo-2'-chloroacetophenone

- CAS : 5000-66-8 | Formula : C₈H₆BrClO | MW : 233.49 g/mol

- Substituents : Chlorine at the ortho position of the aromatic ring.

- Applications : Key intermediate in pharmaceutical synthesis, particularly for benzene-based medicinal compounds .

- Reactivity: Reacts with aldehydes to form heterocycles, similar to 2'-bromo-2-hydroxyacetophenone .

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

- CAS : 67029-74-7 | Formula : C₈H₆Br₂O₂ | MW : 293.94 g/mol

- Substituents : Additional bromine at the 5-position of the aromatic ring.

- Synthesis: Bromination of 5-bromo-2-hydroxyacetophenone or 2-hydroxyacetophenone in acetic acid .

4'-Bromo-2-hydroxyacetophenone acetate

- CAS : 7500-37-0 | Formula : C₁₀H₉BrO₃ | MW : 257.08 g/mol

- Substituents : Acetate ester at the hydroxyl group.

- Physical Properties : Higher boiling point (338.7°C) and density (1.48 g/cm³) compared to the parent compound .

2-Bromo-2',4'-dichloroacetophenone

- Formula : C₈H₅BrCl₂O | MW : 267.93 g/mol

- Substituents : Chlorine atoms at the 2' and 4' positions.

- Applications : Used in organic synthesis for halogen-rich intermediates .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| This compound | 2491-36-3 | C₈H₇BrO₂ | 215.04 | -OH (ortho), -Br (acetyl) | Heterocycles, metal complexes, HPLC |

| 2-Bromo-4'-methoxyacetophenone | 2632-13-5 | C₉H₉BrO₂ | 245.07 | -OCH₃ (para) | Industrial intermediate |

| 2-Bromo-2'-chloroacetophenone | 5000-66-8 | C₈H₆BrClO | 233.49 | -Cl (ortho) | Pharmaceutical synthesis |

| 4'-Bromo-2-hydroxyacetophenone acetate | 7500-37-0 | C₁₀H₉BrO₃ | 257.08 | -OAc (ester) | Derivatization agent |

Research Findings and Key Differences

- Reactivity: this compound reacts with imidazoles to form chromanone derivatives under mild conditions (60°C in DMF), whereas bromo-methoxy analogs require stricter temperature control . Dichloro and chloro derivatives exhibit enhanced electrophilicity due to electron-withdrawing groups, enabling faster nucleophilic substitutions .

- Biological Activity: Transition metal complexes of this compound show broad-spectrum antimicrobial activity, outperforming methoxy-substituted analogs .

Safety Profiles :

- Methoxy and chloro derivatives have higher volatility and toxicity, necessitating advanced personal protective equipment compared to the parent compound .

生物活性

2'-Bromo-2-hydroxyacetophenone (C₈H₇BrO₂), a compound characterized by its bromine and hydroxyl functional groups, has garnered attention in various fields of biological research. This article explores its synthesis, physical properties, biological activities, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis and Physical Properties

This compound can be synthesized through methods such as Friedel-Crafts acylation or nucleophilic substitution reactions. The compound typically appears as pale yellow to yellow crystals or powder, with a melting point ranging from 42.0°C to 51.0°C. Its molecular structure includes a phenyl ring substituted with both a bromine atom and a hydroxyl group, contributing to its unique reactivity profile in biological systems.

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its antimicrobial properties and interactions with various biological molecules. Notably, it has shown potential against certain pathogens, indicating its possible applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In comparative studies, it has been shown to have efficacy similar to that of gentamicin against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 4 µg/mL . This suggests that the compound could serve as an effective antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

While specific mechanisms of action for this compound remain underexplored, preliminary studies suggest that its hydroxyl group enhances interaction with biological targets such as proteins and enzymes. These interactions may alter the function of these biomolecules, contributing to the compound's biological effects.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various hydroxyacetophenone derivatives found that compounds similar to this compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the significance of structural modifications in enhancing biological efficacy .

- Interaction Studies : Interaction studies involving this compound have revealed its potential to affect enzyme function, although detailed mechanisms remain to be clarified. These findings are crucial for understanding how such compounds can be optimized for therapeutic use.

- Comparative Analysis : A comparative analysis with structurally similar compounds (e.g., 4-Bromo-2'-hydroxyacetophenone) illustrated differences in reactivity and antimicrobial effectiveness based on the position of the bromine atom on the aromatic ring. This underscores the importance of molecular structure in determining biological activity.

Safety and Toxicity

Despite its promising biological activities, safety data for this compound is limited. It is classified as a corrosive solid, necessitating caution during handling. Specific toxicity profiles are still needed to assess its suitability for clinical applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2'-Bromo-2-hydroxyacetophenone with high purity?

- Methodology : The compound can be synthesized via bromination of 2-hydroxyacetophenone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) . Friedel-Crafts acylation of brominated precursors may also be employed, followed by purification via recrystallization using ethanol/water mixtures to achieve >95% purity .

- Critical Considerations : Monitor reaction temperature (25–50°C) to avoid over-bromination. Use inert atmospheres to prevent oxidation of the phenolic hydroxyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl at δ 190–210 ppm) .

- IR : Detect hydroxyl (3200–3600 cm⁻¹) and ketone (1680–1720 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS for molecular ion validation (e.g., [M+H]⁺ at m/z 215) .

Q. What are the key stability considerations when handling this compound in laboratory settings?

- Methodology : Store in amber glass containers at 2–8°C under anhydrous conditions to prevent hydrolysis of the bromine substituent . Avoid prolonged exposure to light, as UV radiation may degrade the ketone moiety .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : The bromine atom acts as a strong electron-withdrawing group, activating the aromatic ring toward NAS. Compare with chloro/fluoro analogs (e.g., 5-Chloro-2-hydroxyacetophenone) to assess reaction rates using kinetic studies .

- Data Analysis : Computational modeling (DFT) predicts ortho/para directing effects, validated experimentally via substituent tracking in coupling reactions .

Q. What strategies can mitigate conflicting data regarding the antimicrobial activity of halogenated acetophenones?

- Methodology : Standardize bioassays (e.g., MIC testing against E. coli and S. aureus) using a common solvent (DMSO) and concentration range (1–100 µg/mL). Cross-reference results with structural analogs (e.g., 3'-Bromo-2,2-dimethylbutyrophenone) to isolate substituent-specific effects .

- Contradiction Resolution : Address discrepancies by controlling variables like bacterial strain selection and incubation conditions .

Q. Can computational chemistry models predict the regioselectivity of this compound in complex reactions?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations to study interactions with enzymes (e.g., cytochrome P450). Validate predictions via HPLC analysis of reaction intermediates .

- Case Study : Models accurately predicted preferential oxidation at the hydroxyl group over bromine in cytochrome-mediated reactions (R² = 0.89) .

属性

IUPAC Name |

1-(2-bromophenyl)-2-hydroxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQOSELNMBYWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。